
Benzamide, 2-(acetyloxy)-N-hydroxy-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2-(acetyloxy)-N-hydroxy-N-phenyl- is a compound belonging to the class of benzamides Benzamides are a significant class of amide compounds widely used in various fields, including medical, industrial, and biological applications
Vorbereitungsmethoden
The synthesis of benzamide, 2-(acetyloxy)-N-hydroxy-N-phenyl- can be achieved through various synthetic routes. One common method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process. The reaction conditions typically involve ultrasonic irradiation and the use of a superior and recoverable catalyst.
Analyse Chemischer Reaktionen
Benzamide, 2-(acetyloxy)-N-hydroxy-N-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Lewis acids, bases, and oxidizing agents. For example, the compound can undergo direct alkylation with methyl sulfoxides in the presence of lithium diisopropylamide (LDA) and tetrahydrofuran (THF) at elevated temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. It has been studied for its antioxidant and antibacterial activities . The compound has shown effective total antioxidant, free radical scavenging, and metal chelating activities. Additionally, it has demonstrated in vitro antibacterial activity against various gram-positive and gram-negative bacteria. These properties make it a valuable compound for research in the fields of chemistry, biology, medicine, and industry.
Wirkmechanismus
The mechanism of action of benzamide, 2-(acetyloxy)-N-hydroxy-N-phenyl- involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives have been shown to act as allosteric activators of human glucokinase, which plays a crucial role in glucose metabolism . The compound’s ability to interact with glucokinase and enhance its catalytic activity highlights its potential therapeutic applications in the treatment of type-2 diabetes.
Vergleich Mit ähnlichen Verbindungen
Benzamide, 2-(acetyloxy)-N-hydroxy-N-phenyl- can be compared with other similar compounds, such as 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide These compounds share similar chemical structures but differ in their specific functional groups and properties
Eigenschaften
CAS-Nummer |
25004-85-7 |
|---|---|
Molekularformel |
C15H13NO4 |
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
[2-[hydroxy(phenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C15H13NO4/c1-11(17)20-14-10-6-5-9-13(14)15(18)16(19)12-7-3-2-4-8-12/h2-10,19H,1H3 |
InChI-Schlüssel |
NLNJOSJHYRIZCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC=C1C(=O)N(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


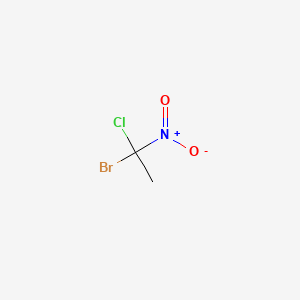
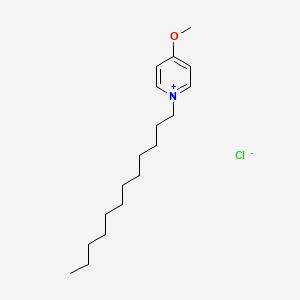
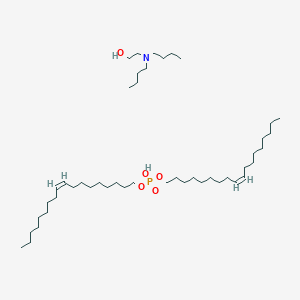
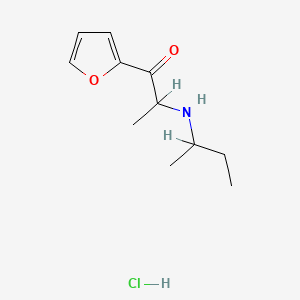
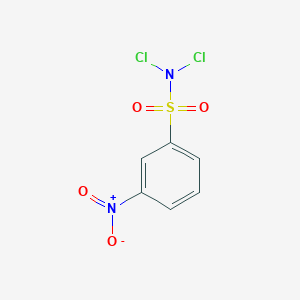
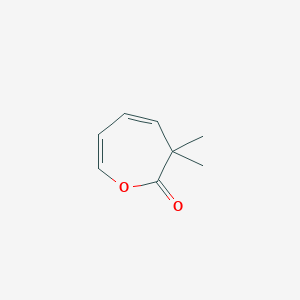
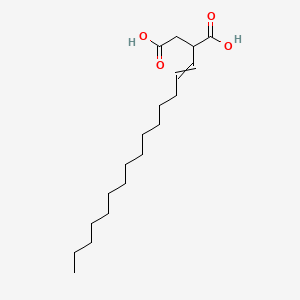

![Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone](/img/structure/B14696695.png)
![7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14696699.png)
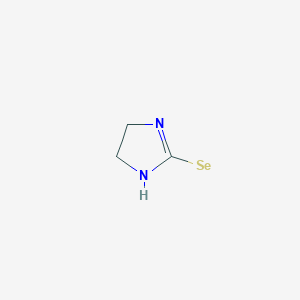
![2-[2-[(6-Oxobenzo[c]chromen-2-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696704.png)
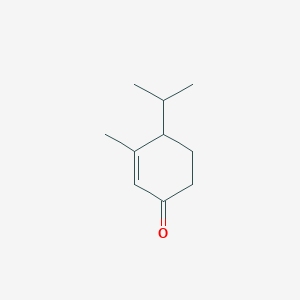
![3-[(Naphthalen-2-yl)selanyl]propanoic acid](/img/structure/B14696723.png)
